

The Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(+)-5-Oxo-2-tetrahydrofuran-2-carboxylic acid

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Abstract

5-Oxotetrahydrofuran-2-carboxylic acid, also known as 2-hydroxyglutaric acid lactone, is a naturally occurring metabolite. Its presence in biological systems is intrinsically linked to the metabolism of 2-hydroxyglutarate (2-HG), an oncometabolite implicated in various cancers. This technical guide provides an in-depth overview of the known natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid, its biosynthetic origins, quantitative data from human studies, and detailed analytical methodologies for its detection and quantification. While its presence is confirmed in human biological fluids and tissues, particularly in the context of specific genetic mutations, its occurrence in plant and microbial kingdoms remains an area for future investigation.

Introduction

5-Oxotetrahydrofuran-2-carboxylic acid is a gamma-lactone derived from the intramolecular cyclization of 2-hydroxyglutaric acid. The discovery of its endogenous formation has significant implications for understanding the pathophysiology of diseases associated with dysregulated metabolism, most notably cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1

and 2 genes. This guide synthesizes the current scientific literature to provide a comprehensive resource on the natural occurrence of this metabolite.

Natural Occurrence

The primary documented natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid is in human biological samples. Its formation is a direct consequence of the presence of its precursor, 2-hydroxyglutarate.

Human Biological Samples:

- Serum/Plasma: Detected in the serum of patients with IDH1/2-mutated acute myeloid leukemia (AML).[1][2]
- Tumor Tissue: Found in glioblastoma tissues from patients with IDH1/2 mutations.[2]
- Cells: Identified in acute myeloid leukemia (AML) blasts.[2]
- Urine: Observed in urine specimens from brain tumor patients with IDH1/2 mutations.[2]

To date, there is a lack of direct evidence in the scientific literature detailing the natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid in plants and microorganisms. However, given that its precursor, 2-hydroxyglutarate, is a product of fundamental metabolic pathways, it is plausible that the lactone may be present in these organisms, warranting further investigation.

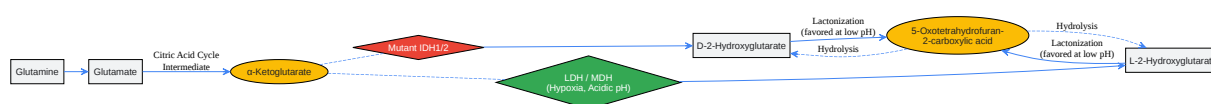
Biosynthesis and Metabolic Pathways

The formation of 5-oxotetrahydrofuran-2-carboxylic acid is not directly enzymatic but rather a consequence of the chemical properties of its precursor, 2-hydroxyglutarate, which exists in a pH-dependent equilibrium with its lactone form. The biosynthesis of 2-hydroxyglutarate is therefore the critical starting point.

2-Hydroxyglutarate is produced from α -ketoglutarate, a key intermediate in the citric acid cycle. In healthy cells, the levels of 2-HG are typically low. However, in cancer cells with mutations in IDH1 or IDH2, the mutant enzymes gain a neomorphic function, converting α -ketoglutarate to D-2-hydroxyglutarate.[2][3] L-2-hydroxyglutarate can also be produced under hypoxic

conditions through the "promiscuous" activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[3][4][5]

The lactonization of 2-hydroxyglutarate to form 5-oxotetrahydrofuran-2-carboxylic acid is favored under acidic conditions (low environmental pH).[1][2][6] This process is reversible, and a high degree of exchange between 2-HG and its lactone has been observed.[1][2][6]



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Biosynthesis of 5-Oxotetrahydrofuran-2-carboxylic acid.

Quantitative Data

Quantitative analysis has been performed on human samples, primarily from patients with IDH1/2 mutations. The data highlights the relative abundance of the lactone compared to its precursor, 2-hydroxyglutarate.

Biological Sample	Condition	Analyte	Concentration/ Ratio	Reference
Serum (AML patient, IDH1-R132L mutation)	IDH1 mutation	2-HG-lactone vs. 2-HG	Ratio increased for unlabeled analyte	[1]
Glioblastoma Tissue	IDH1/2 mutation	2-HG-lactone vs. 2-HG	~2% of the sum of 2-HG and 2-HG-lactone	[2]
AML Blasts (IDH2-R140Q mutation)	IDH2 mutation	2-HG-lactone vs. 2-HG	0.1–0.2% of the sum of 2-HG and 2-HG-lactone	[2]
HCT116 cells (IDH1/2 mutant)	Cultured under acidified conditions	Extracellular 2-HG-lactone	Percentage relative to total 2-HG increases with lower pH	[1]
HCT116 cells (IDH1/2 mutant)	Cultured under acidified conditions	Intracellular 2-HG-lactone	Below limit of quantification	[1]

Experimental Protocols

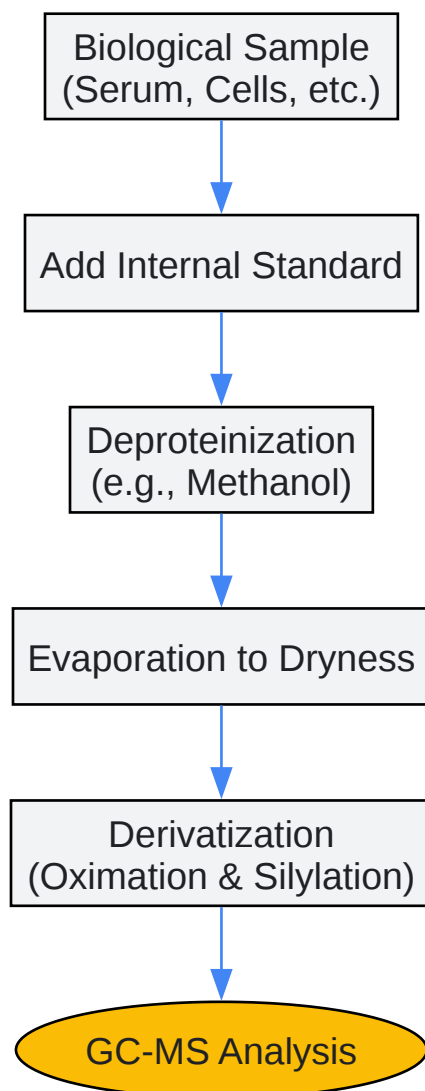
The detection and quantification of 5-oxotetrahydrofuran-2-carboxylic acid and its precursor, 2-hydroxyglutarate, require sensitive and specific analytical techniques due to their low concentrations and the presence of interfering substances in biological matrices.

Sample Preparation and Derivatization for GC-MS Analysis

This protocol is adapted from methodologies used for the analysis of 2-HG and its lactone in biological samples.[1][7]

- **Sample Collection:** Collect biological samples (e.g., serum, cell culture media, cell extracts) and store them at -80°C until analysis.

- Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., D,L-2-hydroxyglutaric-2,3,3-d₃ acid) to the sample.
- Deproteinization: For serum or cell extracts, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
- Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Derivatization: To increase volatility for GC-MS analysis, the analytes must be derivatized. A common method involves a two-step process:
 - Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to convert keto groups to methoximes.
 - Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to convert acidic protons (from carboxylic acid and hydroxyl groups) to trimethylsilyl (TMS) ethers/esters.
- GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., a cyclodextrin-based chiral column for enantiomer separation) for separation. The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for sensitive and specific detection of the target analytes and their internal standards.



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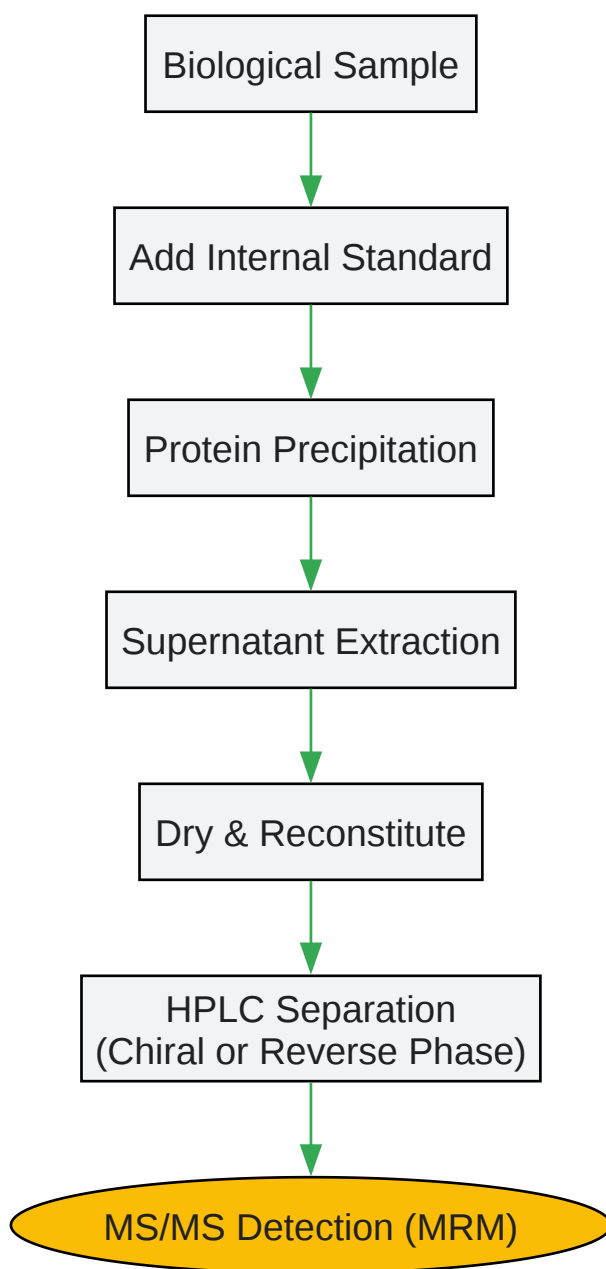
GC-MS analysis workflow for 5-oxotetrahydrofuran-2-carboxylic acid.

Sample Preparation and Analysis by HPLC-MS/MS

This protocol is based on methods for quantifying organic acids in biological fluids.[8][9]

- Sample Collection and Storage: As described for GC-MS analysis.
- Internal Standard Addition: Add a stable isotope-labeled internal standard.
- Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol).

- Supernatant Collection: Centrifuge and collect the supernatant.
- Drying and Reconstitution: Evaporate the supernatant and reconstitute the residue in a suitable mobile phase for HPLC.
- HPLC Separation: Inject the sample onto a liquid chromatography system. For separation of the enantiomers of 2-HG and its lactone, a chiral column or chiral derivatization is necessary. Reverse-phase chromatography can be used for general separation.
- MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or QTOF instrument) equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analytes and internal standards.



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HPLC-MS/MS analysis workflow.

Conclusion and Future Directions

The natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid is now established in human biological systems, where it exists in a dynamic equilibrium with its precursor, 2-hydroxyglutarate. Its presence is particularly pronounced in the context of IDH-mutated

cancers, making it a potential biomarker and a molecule of interest in drug development. The provided analytical methodologies offer robust frameworks for its detection and quantification.

Significant knowledge gaps remain, particularly concerning the presence and role of this lactone in plants and microorganisms. Future research should focus on:

- Exploring Diverse Biological Systems: Targeted metabolomic studies in various plant and microbial species to ascertain the presence and concentration of 5-oxotetrahydrofuran-2-carboxylic acid.
- Enzymatic Studies: Investigating the existence of specific enzymes (lactonases or hydrolases) that may regulate the equilibrium between 2-hydroxyglutarate and its lactone in different organisms.
- Functional Significance: Elucidating the physiological or pathological roles of 5-oxotetrahydrofuran-2-carboxylic acid beyond its association with 2-HG in cancer.

Addressing these questions will provide a more complete understanding of the natural occurrence and biological significance of this intriguing metabolite.

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- To cite this document: BenchChem. [The Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118038#natural-occurrence-of-5-oxotetrahydrofuran-2-carboxylic-acid]

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